molecular formula C43H56N6O12 B607514 Fmoc-PEG4-Ala-Ala-Asn-PAB CAS No. 2055048-57-0

Fmoc-PEG4-Ala-Ala-Asn-PAB

カタログ番号: B607514
CAS番号: 2055048-57-0
分子量: 848.95
InChIキー: SAXNVMPCIWDUGW-PBCNQIPESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-PEG4-Ala-Ala-Asn-PAB: is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) spacer with four ethylene glycol units, a peptide sequence of alanine-alanine-asparagine (Ala-Ala-Asn), and a para-aminobenzyl (PAB) group. The PEG spacer increases the aqueous solubility of the compound, making it suitable for various biochemical applications .

科学的研究の応用

Chemistry: Fmoc-PEG4-Ala-Ala-Asn-PAB is widely used in the synthesis of ADCs, which are complex molecules designed for targeted drug delivery. The cleavable linker ensures that the drug is released specifically at the target site, minimizing off-target effects .

Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. It helps in understanding how drugs can be targeted to specific cells or tissues .

Medicine: In medical research, this compound is crucial for developing new therapeutic agents, particularly in cancer treatment. ADCs synthesized using this linker have shown promise in delivering cytotoxic drugs directly to cancer cells .

Industry: Industrially, this compound is used in the large-scale production of ADCs and other targeted therapies. Its stability and solubility make it suitable for various pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG4-Ala-Ala-Asn-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and coupling steps. The PEG4 spacer is introduced to enhance solubility and stability. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .

化学反応の分析

Types of Reactions: Fmoc-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

Uniqueness: Fmoc-PEG4-Ala-Ala-Asn-PAB is unique due to its specific peptide sequence (Ala-Ala-Asn), which may offer distinct cleavage properties and stability compared to other linkers. The PEG4 spacer also enhances its solubility, making it suitable for various applications .

生物活性

Fmoc-PEG4-Ala-Ala-Asn-PAB is a synthetic peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). Its design incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and flexibility, making it particularly suitable for targeted drug delivery systems. This article explores the biological activity of this compound, focusing on its role in ADCs, mechanisms of action, and relevant research findings.

Structure and Properties

This compound consists of:

  • Fmoc (Fluorenylmethyloxycarbonyl) : A protecting group that stabilizes the amino acids during synthesis.
  • PEG4 : A four-unit polyethylene glycol spacer that improves solubility and reduces immunogenicity.
  • Ala-Ala-Asn : A sequence of amino acids that serves as a cleavable linker.
  • PAB (p-Aminobenzyl) : A moiety that facilitates drug attachment and release.
Property Value
Molecular Weight849 g/mol
Purity95%
CleavableYes
Storage Conditions-20 °C

This compound functions as a cleavable linker in ADCs. Upon internalization into target cells, proteolytic enzymes cleave the linker, releasing the cytotoxic drug directly inside the cancer cell. This targeted approach enhances therapeutic efficacy while minimizing systemic toxicity, making it a promising candidate for cancer treatment.

Case Studies and Applications

  • Antibody-Drug Conjugates (ADCs) :
    • This compound has shown significant promise in ADC formulations. Studies indicate that its incorporation leads to improved stability and controlled drug release profiles. For instance, research demonstrated that ADCs utilizing this linker exhibited enhanced efficacy against various cancer cell lines compared to traditional linkers .
  • Comparative Studies :
    • In comparative studies involving different linkers, this compound outperformed others in terms of drug release kinetics and therapeutic index. The PEG spacer was found to significantly enhance solubility and circulation time, which is critical for effective targeting .
  • Glycoengineering :
    • Recent advancements in glycoengineering techniques have utilized this compound to create homogeneous glycoforms of therapeutic antibodies. This method allows for site-specific modifications without compromising antigen-binding affinity, leading to improved antibody efficacy .

特性

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54)/t28-,29-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNVMPCIWDUGW-PBCNQIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801101334
Record name L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055048-57-0
Record name L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055048-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartamide, N-[19-(9H-fluoren-9-yl)-1,17-dioxo-4,7,10,13,18-pentaoxa-16-azanonadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801101334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG4-Ala-Ala-Asn-PAB
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG4-Ala-Ala-Asn-PAB
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG4-Ala-Ala-Asn-PAB
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG4-Ala-Ala-Asn-PAB
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG4-Ala-Ala-Asn-PAB
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG4-Ala-Ala-Asn-PAB

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。